molecular formula C16H26BrNO B3156337 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol CAS No. 82730-72-1

7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol

Cat. No.: B3156337
CAS No.: 82730-72-1
M. Wt: 328.29 g/mol
InChI Key: ODNDMTWHRYECKX-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Aminotetralin Development in Neuropharmacology

The exploration of aminotetralin derivatives in neuropharmacology is rooted in the quest to understand and modulate the dopaminergic system. The realization that the neurotransmitter dopamine (B1211576) played a crucial role in various physiological and pathological processes, including motor control and neurological disorders like Parkinson's disease, spurred intensive research into compounds that could mimic or block its effects. news-medical.net

In the 1970s, researchers began to systematically synthesize and evaluate a series of 2-amino-1,2,3,4-tetrahydronaphthalene (aminotetralin) compounds. nih.gov These molecules were designed as rigid analogues of dopamine, with the goal of understanding the optimal conformation for interaction with dopamine receptors. acs.org Early studies focused on synthesizing these compounds from β-tetralone intermediates and screening them for in vivo dopaminergic activity using models where the compound apomorphine (B128758) was highly active. nih.gov

This research revealed that dopaminergic activity was inherent to 2-dialkylaminotetralins, with the dipropylamine (B117675) substitution being particularly effective. nih.gov Furthermore, it was discovered that substitutions on the aromatic ring could significantly enhance this activity. nih.gov The development of these compounds supported the hypothesis that an extended conformation of the phenylethylamine portion of dopamine is favorable for agonist activity. nih.gov This foundational work paved the way for the development of more specific and potent aminotetralin derivatives, including those with selective actions on different subtypes of dopamine receptors, and also extended to investigating their potential as narcotic antagonists. nih.govnih.gov

Significance of 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol in Medicinal Chemistry

This compound (7-OH-DPAT) emerged from this background as a compound of particular interest. Its significance in medicinal chemistry lies primarily in its activity as a dopamine receptor agonist with a notable selectivity for the D3 receptor subtype. wikipedia.orgwikiwand.com The R-(+)-isomer of 7-OH-DPAT, in particular, demonstrates a significantly higher affinity for cloned human dopamine D3 receptors compared to D2 receptors. nih.gov This selectivity is crucial for its use as a research tool to investigate the specific functions of the D3 receptor.

The compound's ability to selectively activate D3 receptors has made it invaluable for studying the role of this receptor in various neurological and psychiatric conditions. researchgate.net Research utilizing 7-OH-DPAT has explored its effects on dopamine synthesis and release. nih.gov For instance, studies have shown that it can inhibit tyrosine hydroxylase, a key enzyme in dopamine synthesis, and affect dopamine release, likely through the activation of D3 autoreceptors. nih.govpatsnap.com These properties make 7-OH-DPAT an essential pharmacological tool for elucidating the complex mechanisms of the dopaminergic system and for the development of new therapeutic agents targeting D3 receptors. researchgate.netacs.org

Chemical Properties of this compound
PropertyValue
Molecular FormulaC16H25NO chemspider.com
Molecular Weight247.38 g/mol nih.gov
IUPAC Name7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol nih.gov
Synonyms7-OH-DPAT, 7-Hydroxy-N,N-dipropyl-2-aminotetralin chemspider.com
InChIKeyBLYMJBIZMIGWFK-UHFFFAOYSA-N nih.gov

Overview of Dopamine Receptor Agonists and Their Research Relevance

Dopamine receptor agonists are a class of compounds that bind to and activate dopamine receptors, mimicking the action of the endogenous neurotransmitter, dopamine. nih.govclevelandclinic.org Dopamine receptors are G protein-coupled receptors and are broadly classified into two main families: D1-like (D1 and D5 receptors) and D2-like (D2, D3, and D4 receptors). wikipedia.orgnih.gov This classification is based on their genetic, biochemical, and pharmacological properties. nih.gov The activation of D1-like receptors typically stimulates the synthesis of cyclic AMP (cAMP), whereas the activation of D2-like receptors generally inhibits it. nih.gov

Classification of Dopamine Receptors
FamilyReceptor SubtypesPrimary Signaling Mechanism
D1-likeD1, D5Couple to Gs family of G proteins, activating adenylyl cyclase and increasing cAMP nih.gov
D2-likeD2, D3, D4Couple to Gi/o family of G proteins, inhibiting adenylyl cyclase and decreasing cAMP nih.gov

The research relevance of dopamine agonists is vast. They are fundamental tools for studying the central nervous system and are clinically important in treating a range of conditions. In the context of research, they are used to probe the functions of different dopamine receptor subtypes in the brain, contributing to our understanding of motor control, cognition, motivation, and reward. clevelandclinic.org The development of agonists with selectivity for specific receptor subtypes, such as 7-OH-DPAT for the D3 receptor, has been particularly instrumental. nih.gov This allows researchers to dissect the individual contributions of each receptor to complex behaviors and disease states. researchgate.net Clinically, dopamine agonists are a cornerstone in the management of Parkinson's disease, where they help to alleviate motor symptoms by directly stimulating dopamine receptors in the brain. nih.gov They are also used in the treatment of hyperprolactinemia and restless legs syndrome. wikipedia.orgnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

82730-72-1

Molecular Formula

C16H26BrNO

Molecular Weight

328.29 g/mol

IUPAC Name

(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m1./s1

InChI Key

ODNDMTWHRYECKX-XFULWGLBSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C1)C=C(C=C2)O.Br

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 7 Dipropylamino 5,6,7,8 Tetrahydro Naphthalen 2 Ol

Established Synthetic Pathways for 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol

The established synthetic routes to this compound are typically multi-step processes that begin with simpler naphthalene derivatives. These pathways involve the sequential construction and modification of the tetralin core and the introduction of the requisite functional groups.

Multi-Step Synthesis Approaches and Reaction Schemes

A common synthetic approach commences with a substituted naphthalene, such as 2,7-dimethoxynaphthalene. This starting material undergoes a reduction, often a Birch reduction, to form the corresponding dihydronaphthalene derivative. Subsequent hydrolysis of the resulting enol ether furnishes the key intermediate, 7-methoxy-2-tetralone. chemicalbook.comgoogle.com

The introduction of the dipropylamino group is typically achieved via reductive amination of the ketonic carbonyl group of 7-methoxy-2-tetralone. masterorganicchemistry.com This reaction can be performed in a single step with dipropylamine (B117675) or in a stepwise fashion by first reacting with propylamine followed by a second alkylation with a propyl halide. A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation. masterorganicchemistry.comresearchgate.net

The final step in the synthesis is the demethylation of the methoxy group to the free phenol. This is a standard functional group interconversion and can be accomplished using various reagents, such as boron tribromide (BBr3) or hydrobromic acid (HBr).

A plausible reaction scheme is outlined below:

Scheme 1: Synthesis of this compound

Step 1: Reduction of 2,7-dimethoxynaphthalene 2,7-Dimethoxynaphthalene is reduced to 2,7-dimethoxy-1,4-dihydronaphthalene.

Step 2: Hydrolysis to 7-Methoxy-2-tetralone The enol ether is hydrolyzed under acidic conditions to yield 7-methoxy-2-tetralone. chemicalbook.com

Step 3: Reductive Amination 7-Methoxy-2-tetralone undergoes reductive amination with dipropylamine to form 7-(dipropylamino)-2-methoxy-5,6,7,8-tetrahydronaphthalene.

Step 4: Demethylation The methoxy group is cleaved to afford the final product, this compound.

Identification of Key Synthetic Intermediates

The successful synthesis of the target compound relies on the efficient preparation of several key intermediates. These intermediates are critical junctures in the synthetic pathway.

IntermediateStructureRole in Synthesis
2,7-Dimethoxynaphthalene C₁₂H₁₂O₂Starting material for the construction of the tetralone core.
7-Methoxy-2-tetralone C₁₁H₁₂O₂Key ketone intermediate for the introduction of the amino group via reductive amination. chemicalbook.combiosynth.com
7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol C₁₀H₁₃NOA potential intermediate if the synthesis involves the introduction of a primary amine followed by N-alkylation. thsci.comnih.gov
7-(Dipropylamino)-2-methoxy-5,6,7,8-tetrahydronaphthalene C₁₇H₂₇NOThe penultimate intermediate prior to the final demethylation step.

Conditions for Functional Group Interconversion and Modification

The synthesis of this compound necessitates several functional group interconversions. The specific conditions for these transformations are critical for achieving good yields and purity.

TransformationReagents and Conditions
Reduction of Naphthalene Ring Birch Reduction: Sodium or lithium in liquid ammonia with an alcohol co-solvent.
Hydrolysis of Enol Ether Mild aqueous acid (e.g., dilute HCl). chemicalbook.com
Reductive Amination of Ketone Dipropylamine, a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C), and a suitable solvent (e.g., methanol, dichloroethane). masterorganicchemistry.comnih.gov
Demethylation of Methoxy Ether Strong Lewis acids like BBr₃ in an inert solvent (e.g., dichloromethane) or strong protic acids like HBr.

Stereoselective Synthesis of this compound Enantiomers

The 7-position of the tetralin ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often desirable for pharmacological studies.

Enantiomeric Resolution Techniques

One common approach to obtaining pure enantiomers is through the resolution of a racemic mixture. This can be achieved by reacting the racemic amine intermediate with a chiral resolving agent to form diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent. A known resolving agent for similar aminotetralin structures is 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. researchgate.net

Chiral Precursors and Asymmetric Synthesis Strategies

Asymmetric synthesis provides a more direct route to enantiomerically enriched products. This can be accomplished through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For the synthesis of chiral aminotetralins, asymmetric hydrogenation of an enamine intermediate or asymmetric reductive amination of the tetralone are potential strategies.

Starting from a Chiral Pool: The synthesis can begin with an enantiomerically pure starting material that already contains the desired stereochemistry.

While specific examples for the asymmetric synthesis of this compound are not extensively detailed in the provided search context, the principles of asymmetric synthesis of α-aminophosphonic acid derivatives and other chiral amines suggest that such approaches are feasible. mdpi.comnih.gov For instance, the reduction of an intermediate imine formed from 7-methoxy-2-tetralone could be performed with a chiral reducing agent or a catalyst to induce stereoselectivity.

Strategies for Chemical Derivatization of the this compound Scaffold

The derivatization of the this compound scaffold is a key strategy to explore the structure-activity relationships (SAR) and to develop analogs with modified properties. These derivatizations can be broadly categorized into three main areas: modifications on the N,N-dipropylamino moiety, structural alterations of the tetrahydronaphthalene ring system, and the introduction of heterocyclic and aromatic substitutions.

Modifications of the N,N-dipropylamino group are crucial for modulating the interaction of the molecule with its biological targets. These modifications can range from complete or partial removal of the alkyl groups to the introduction of different alkyl or functionalized alkyl chains.

N-Dealkylation: The removal of one or both propyl groups from the nitrogen atom can significantly impact the compound's profile. N-dealkylation is a common metabolic pathway for many amine-containing drugs and can also be achieved synthetically. semanticscholar.org General methods for N-dealkylation of tertiary amines include the von Braun reaction using cyanogen bromide, or reactions with chloroformates followed by hydrolysis. chim.it Oxidative N-demethylation mediated by palladium catalysts has also been reported for various alkaloids. chim.it While specific literature on the N-dealkylation of this compound is not abundant, these established methods could be applied. The resulting secondary amine (7-(propylamino)-5,6,7,8-tetrahydro-naphthalen-2-ol) or primary amine (7-amino-5,6,7,8-tetrahydro-naphthalen-2-ol) would serve as valuable intermediates for further derivatization.

Modification of N-Alkyl Substituents: The nature of the N-alkyl substituents plays a critical role in the molecule's activity. Replacing one of the propyl groups with other alkyl or functionalized alkyl chains can lead to analogs with altered properties. A notable example is the synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)-amino]tetralin (trans-7-OH-PIPAT), a D3 dopamine (B1211576) receptor ligand. nih.gov This demonstrates that the N,N-dipropylamino moiety can be modified to incorporate functionalities for specific applications, such as radiolabeling or photoaffinity labeling. The synthesis of such analogs typically involves the N-alkylation of the corresponding N-monopropylated precursor.

Table 1: Examples of Modifications on the N,N-Dipropylamino Moiety

Derivative Name Modification Synthetic Precursor
7-(Propylamino)-5,6,7,8-tetrahydro-naphthalen-2-ol N-depropylation This compound
7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol N,N-depropylation This compound
(R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)-amino]tetralin Replacement of one propyl group with an iodo-propenyl group 7-(Propylamino)-5,6,7,8-tetrahydro-naphthalen-2-ol

Modifying the tetrahydronaphthalene ring system offers another avenue for creating structural diversity. These alterations can involve the introduction of substituents on either the aromatic or the alicyclic part of the ring system.

Substitution on the Aromatic Ring: The aromatic ring of the tetrahydronaphthalene scaffold can be functionalized to introduce various substituents. Halogenation, for instance, can provide a handle for further modifications through cross-coupling reactions. While direct halogenation of this compound might be challenging due to the presence of multiple activating groups, a multi-step synthesis starting from a halogenated precursor could be employed. For example, a Suzuki-Miyaura cross-coupling reaction could be used to introduce aryl or heteroaryl groups at a brominated position on the aromatic ring. nih.govmdpi.com

Substitution on the Alicyclic Ring: Introduction of substituents on the saturated portion of the tetralin ring can influence the molecule's conformation and stereochemistry, which in turn can affect its biological activity. The synthesis of analogs with substituents on the alicyclic ring often requires starting from a correspondingly substituted tetralone precursor. For instance, the synthesis of a C9-substituted analog of mitragynine, a structurally different but conceptually related molecule, was achieved by first converting a suitable precursor to a triflate, followed by palladium-catalyzed coupling reactions. biorxiv.orgnih.gov This highlights a potential strategy for introducing substituents on the tetralin ring of this compound.

Table 2: Potential Structural Alterations of the Tetrahydronaphthalene Ring

Position of Alteration Type of Modification Potential Synthetic Method
Aromatic Ring (e.g., C-1, C-3, C-4) Halogenation Electrophilic aromatic substitution on a suitable precursor
Aromatic Ring (e.g., C-1, C-3, C-4) Arylation/Heteroarylation Suzuki-Miyaura cross-coupling of a halogenated intermediate
Alicyclic Ring (e.g., C-5, C-6, C-8) Alkylation Starting from a substituted tetralone precursor

The introduction of heterocyclic and aromatic moieties can significantly alter the pharmacological profile of the this compound scaffold. These substituents can be attached at various positions, including the amino group or the tetralin ring.

Substitution via the Amino Group: The nitrogen atom of the dipropylamino group can serve as a point of attachment for heterocyclic or aromatic systems. This is often achieved by linking a functionalized heterocycle to one of the propyl chains or by replacing a propyl group entirely with a more complex moiety.

Substitution on the Tetrahydronaphthalene Ring: A common strategy for introducing aromatic and heterocyclic rings is through the functionalization of the tetralin core. As mentioned previously, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. nih.govmdpi.com This would typically involve the synthesis of a halogenated (e.g., bromo) derivative of this compound, which can then be coupled with a wide range of boronic acids or esters to introduce diverse aromatic and heteroaromatic substituents.

Table 3: Examples of Heterocyclic and Aromatic Substitutions

Point of Attachment Substituent Type Key Synthetic Reaction
N-Alkyl Chain Piperazine-Aryl N-alkylation with a suitable piperazine derivative
Aromatic Ring Phenyl Suzuki-Miyaura cross-coupling
Aromatic Ring Pyridyl Suzuki-Miyaura cross-coupling
Aromatic Ring Thienyl Suzuki-Miyaura cross-coupling

Pharmacological Characterization and Receptor Interactions of 7 Dipropylamino 5,6,7,8 Tetrahydro Naphthalen 2 Ol

Dopamine (B1211576) Receptor Binding Affinity and Selectivity Profiles

The pharmacological profile of 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol, commonly known as 7-OH-DPAT, is primarily defined by its significant interaction with dopamine receptors. This compound has been extensively studied as a tool for investigating the role of specific dopamine receptor subtypes in various physiological and pathological processes.

High Affinity and Agonism at the Dopamine D3 Receptor Subtype

7-OH-DPAT is widely recognized as a potent agonist with a high binding affinity for the dopamine D3 receptor. The R-(+)-enantiomer of 7-OH-DPAT, in particular, demonstrates a pronounced affinity for human D3 receptors, with reported inhibition constant (Ki) values in the sub-nanomolar range. This high affinity underscores its utility in selectively targeting this specific receptor subtype in experimental settings. Studies have consistently shown that 7-OH-DPAT acts as a full agonist at the D3 receptor, meaning it can elicit a maximal functional response upon binding. This agonist activity is crucial for its pharmacological effects observed in various preclinical models.

Interactions with Dopamine D2 Receptors and Selectivity Ratios

While 7-OH-DPAT exhibits a strong affinity for the D3 receptor, it also interacts with the dopamine D2 receptor, albeit with lower affinity. The degree of selectivity for the D3 receptor over the D2 receptor is a critical aspect of its pharmacological characterization. Research indicates that 7-OH-DPAT possesses a significant selectivity ratio, with some studies reporting a more than 100-fold higher affinity for the D3 subtype compared to the D2 subtype. The R-(+)-isomer has been noted to bind with over 200-fold higher affinity to cloned human dopamine D3 receptors than to D2 receptors. However, it is important to note that at higher concentrations, the effects of 7-OH-DPAT may also be mediated through its interaction with D2 receptors.

Comparative Analysis with Other Dopaminergic Ligands and Reference Compounds

When compared to other dopaminergic ligands, 7-OH-DPAT's profile as a D3-preferring agonist becomes evident. For instance, while classic dopamine agonists like apomorphine (B128758) are non-selective, and quinpirole (B1680403) shows some preference for D2/D3 receptors, 7-OH-DPAT often exhibits a more pronounced selectivity for the D3 subtype. In comparative studies, the potency of various D3-preferring agonists often correlates with their affinity for the D3 receptor. Ligands such as pramipexole (B1678040) and PD-128,907 are also known for their high affinity for the D3 receptor and are frequently used as reference compounds in studies involving 7-OH-DPAT. The distinct binding and functional profiles of these compounds allow researchers to dissect the specific roles of D2 and D3 receptor activation.

Serotonin (B10506) Receptor Interactions and Specificity

In contrast to its significant activity at dopamine receptors, 7-OH-DPAT generally displays low affinity for serotonin (5-HT) receptors. This characteristic is a key distinguishing feature, particularly when compared to its structural isomers.

Evaluation of Binding to Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT7)

Studies evaluating the binding profile of 7-OH-DPAT at various serotonin receptor subtypes have consistently shown weak interactions. For the 5-HT1A receptor, a subtype with structural similarities to the D2-like dopamine receptors, 7-OH-DPAT exhibits a markedly lower affinity than for the D3 receptor. Research has indicated that the affinity of (+)-7-OH-DPAT for the 5-HT1A receptor is approximately 20-fold lower than its affinity for the D3 receptor. Similarly, its interaction with other serotonin receptors, such as the 5-HT7 receptor, is not a prominent feature of its pharmacological profile. This low serotonergic activity contributes to its utility as a relatively selective tool for studying dopaminergic systems.

Differentiation from Structural Isomers with Varying Serotonergic Activity (e.g., 8-OH-DPAT)

The specificity of 7-OH-DPAT for dopamine receptors is highlighted when compared to its structural isomer, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). guidetopharmacology.org While structurally very similar, the position of the hydroxyl group on the tetralin ring system dramatically alters the receptor binding profile. 8-OH-DPAT is a potent and widely used 5-HT1A receptor agonist with significantly lower affinity for dopamine D2 and D3 receptors. nih.gov In contrast, 7-OH-DPAT is a potent D3-preferring dopamine agonist with low affinity for serotonin receptors. guidetopharmacology.org This stark difference in pharmacology between the two isomers underscores the critical role of molecular structure in determining receptor selectivity and provides researchers with valuable tools to differentiate between dopaminergic and serotonergic mechanisms of action.

Exploration of Other Neurotransmitter System Modulations

While this compound, also known as 7-OH-DPAT, is predominantly recognized for its potent agonist activity at dopamine D2 and D3 receptors, research has also explored its interactions with other neurotransmitter systems. These investigations reveal a broader, albeit less potent, pharmacological profile that includes interactions with the serotonergic system.

The primary non-dopaminergic activity of 7-OH-DPAT has been identified at the serotonin 1A (5-HT1A) receptor. In vitro studies have demonstrated that this compound can bind to the 5-HT1A receptor, although with a lower affinity compared to its potent interaction with dopamine D3 receptors. This interaction is noteworthy as the 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications.

The structural isomer of 7-OH-DPAT, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a prototypical agonist at 5-HT1A receptors and also shows activity at other targets, including human α2-adrenoceptors. This suggests the potential for 7-OH-DPAT to interact with the adrenergic system, although direct and detailed binding studies for 7-OH-DPAT at these receptors are less extensively documented.

Serotonin 5-HT1A Receptor Binding Affinity of 7-OH-DPAT

Structure Activity Relationship Sar Studies of 7 Dipropylamino 5,6,7,8 Tetrahydro Naphthalen 2 Ol Analogues

Elucidation of Pharmacophoric Requirements for D3 Receptor Agonism

The fundamental structure of 7-OH-DPAT serves as a template for the essential pharmacophoric features required for D3 receptor activation. A comprehensive pharmacophore model for D3 agonism, derived from aminotetralin analogues, includes three primary components:

A Basic, Protonable Amine: The secondary or tertiary amine, typically protonated at physiological pH, engages in a critical ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of the D3 receptor. This interaction is a cornerstone for anchoring the ligand in the orthosteric binding pocket.

A Phenolic Hydroxyl Group: The hydroxyl group at the 7-position of the tetralin core is a key hydrogen bond donor. This feature significantly contributes to high affinity and functional activity at the D3 receptor.

Aromatic Ring System: The catechol-mimicking phenyl ring of the tetrahydronaphthalene scaffold participates in aromatic or hydrophobic interactions with phenylalanine and histidine residues within the binding site.

Impact of Substituent Variations on Receptor Affinity and Selectivity

Systematic modifications of the 7-OH-DPAT structure have provided a detailed understanding of how different molecular features influence D3 receptor affinity and, crucially, selectivity over the highly homologous D2 receptor.

Influence of Functional Groups on the Tetrahydronaphthalene Core

The substitution pattern on the tetrahydronaphthalene core is a major determinant of pharmacological activity. The 7-position hydroxyl group is particularly critical for D3 receptor affinity.

Modification of the 7-OH Group: Masking the phenolic hydroxyl, for instance by converting it to a methoxy group, generally leads to a significant decrease in binding potency. nih.govnih.gov This underscores the importance of this group's role as a hydrogen bond donor.

Positional Isomers: Moving the hydroxyl group to other positions on the aromatic ring alters the affinity and selectivity profile. The 7-OH substitution pattern has been established as optimal for conferring D3 receptor preference.

Compound ModificationEffect on D3 Receptor AffinityReference
7-OH (Parent Compound)High Affinity nih.gov
7-OCH3Decreased Affinity nih.govnih.gov
Replacement of Phenol with BenzofuranLowered Affinity

Effect of Linker Length and Branching

The "linker" in this context refers to the N-alkyl substituents on the basic amine. The size and nature of these groups profoundly affect how the ligand fits within the receptor's binding pocket, influencing both affinity and selectivity.

Research has shown that the dipropyl configuration is not an absolute requirement for D3 activity. nih.gov This has opened avenues for designing analogues with modified pharmacokinetic properties or improved selectivity. Studies on aminotetralins indicate that while an ethyl group is tolerated, substituents larger than propyl can be detrimental to potency. nih.gov More complex modifications, such as replacing one propyl group with a 2'-propynyl group, have been shown to produce analogues with selectivity greater than that of 7-OH-DPAT itself. nih.gov

N-Alkyl SubstitutionGeneral Effect on D2/D3-like Receptor AffinityReference
N,N-DimethylLower affinity compared to dipropyl
N,N-DiethylGenerally potent, but may have altered selectivity nih.gov
N,N-DipropylOptimal for high D3 affinity nih.govnih.gov
N-Propyl, N-(2'-propynyl)Maintains high affinity, can increase selectivity nih.gov
Substituents > PropylOften leads to decreased affinity nih.gov

Stereochemical Dependence of Pharmacological Activity

The D3 receptor exhibits a high degree of stereoselectivity. The carbon atom at the 2-position of the tetralin ring, to which the dipropylamino group is attached, is a chiral center.

The pharmacological activity of 7-OH-DPAT resides almost exclusively in the (R)-(+)-enantiomer. nih.gov The (R)-(+)-isomer binds with exceptionally high affinity to human D3 receptors, showing over 200-fold selectivity for D3 over D2 receptors. nih.gov In contrast, the (S)-(-)-enantiomer displays significantly lower affinity for both receptor subtypes. nih.gov This stark difference highlights the precise three-dimensional fit required between the ligand and the receptor's binding site.

EnantiomerD3 Receptor Affinity (Ki, human)D3 vs. D2 SelectivityReference
(R)-(+)-7-OH-DPAT0.57 nM>200-fold nih.gov
(S)-(-)-7-OH-DPATConsiderably Lower AffinityLow nih.gov

Design Principles for Enhanced Receptor Selectivity and Potency

The insights gained from SAR studies have led to the formulation of clear design principles for creating analogues with improved therapeutic potential. The primary goals are to maximize D3 affinity and selectivity while optimizing pharmacokinetic properties.

Bioisosteric Replacements for Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. For 7-OH-DPAT analogues, the phenolic hydroxyl group is a common target for bioisosteric replacement. While essential for high affinity, the phenol moiety is often a site of rapid first-pass metabolism (glucuronidation or sulfation), leading to poor oral bioavailability.

The goal is to replace the phenol with a metabolically stable group that can still perform the same crucial hydrogen-bonding function.

Pyrrolo and Imidazolone Groups: In other dopaminergic and CNS-active compounds, pyrrole and imidazolone rings have been used as successful bioisosteres for phenols. The N-H group of the heterocycle can mimic the hydrogen-donating property of the O-H group, thereby preserving affinity while blocking metabolic pathways.

By applying these design principles, medicinal chemists can rationally modify the 7-OH-DPAT scaffold to fine-tune pharmacological profiles, aiming for next-generation D3 receptor agonists with enhanced potency, selectivity, and drug-like properties.

Conformational Analysis in Relation to Receptor Binding

The three-dimensional arrangement, or conformation, of 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol (7-OH-DPAT) and its analogues is a critical determinant of their binding affinity and selectivity for dopamine (B1211576) receptors. The flexibility of the tetralin ring and the orientation of the dipropylamino group in space dictate how the molecule fits into the receptor's binding pocket and interacts with key amino acid residues.

Molecular modeling and computational studies have been instrumental in elucidating the preferred conformations of these ligands when interacting with dopamine receptor subtypes. For 7-OH-DPAT, a known D3 receptor selective agonist, molecular docking studies have revealed that the distances between the ligand and the defined binding pocket are greater for D1-like receptors compared to D2-like receptors. nih.gov This suggests that the conformational fit is more favorable for the latter. Within the D2-like family (D2, D3, and D4 receptors), subtle differences in the binding pocket architecture are exploited by the specific conformation of the ligand, leading to selectivity. For instance, the residue 6.52Phe is positioned closer to 7-OH-DPAT in the D3 receptor, which may contribute to its higher affinity for this subtype. nih.gov

The conformation of the ethylamine moiety, a common feature in many dopamine agonists, is considered a crucial factor for receptor binding. The probable absolute conformation of dopamine at its agonist receptor has been defined by the torsion angles of this side-chain. researchgate.net For aminotetralin derivatives like 7-OH-DPAT, the tetralin scaffold restricts the conformational freedom of this fragment, pre-organizing it into a more favorable orientation for receptor interaction.

Stereochemistry plays a pivotal role in the receptor binding of these analogues. The chiral center at the 7-position of the tetralin ring means that the compound exists as two enantiomers, (R) and (S). These enantiomers often exhibit significantly different binding affinities and functional activities. For the related compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), the (R)-enantiomer is a potent 5-HT1A receptor agonist, while the (S)-enantiomer is weaker. While the primary focus here is on dopamine receptors, this highlights the general principle that the spatial arrangement of the functional groups is critical for receptor recognition.

Computational analyses, such as those employing the active analog approach, have been used to build pharmacophore models for dopamine receptor agonists. nih.gov These models define the essential three-dimensional arrangement of chemical features required for binding and activation. It is hypothesized that for a compound to be a full agonist, the energy difference between its lowest energy conformation and the conformation that fits the pharmacophore model must be relatively small (less than 5 kcal/mol). nih.gov This indicates that the molecule can readily adopt the bioactive conformation required for receptor interaction.

The binding of 7-OH-DPAT and its analogues involves interactions with specific amino acid residues within the dopamine receptor. Molecular docking studies have shown that 7-OH-DPAT can form a low and stable binding energy complex with all dopamine receptor subtypes. nih.govmdpi.com The interaction landscape within the binding pocket is complex, involving a series of contacts that are sensitive to the ligand's conformation. For example, the number of stable salt-bridge interactions can vary between receptor subtypes. nih.gov

Receptor Binding Affinities of Selected Aminotetralin Analogues

The following table summarizes the binding affinities (Ki, in nM) of 7-OH-DPAT and a related compound at dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.

Compound NameDopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)
This compoundData not availableData not available
A-68930 (a related aminotetralin)2.5100
A-77636 (a related aminotetralin)3.51000

This table is populated with data for related compounds to illustrate the concept, as specific Ki values for this compound were not available in the provided search results.

In Vitro Pharmacological Investigations of 7 Dipropylamino 5,6,7,8 Tetrahydro Naphthalen 2 Ol

Receptor Binding Assays and Ligand Competition Studies

The affinity of 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol for various receptors has been extensively characterized through receptor binding assays. These studies are crucial for determining the compound's selectivity and potency at a molecular level.

Methodologies Using Radioligands (e.g., [3H]spiperone)

A primary method for investigating the binding characteristics of this compound involves competitive binding assays with radiolabeled ligands. [3H]spiperone, a well-characterized antagonist with high affinity for dopamine (B1211576) D2-like receptors, is commonly used. In these assays, the ability of unlabeled this compound to displace the binding of [3H]spiperone from its receptor is measured. This displacement allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.

The R-(+)-enantiomer of this compound has been shown to bind with high affinity to human dopamine D3 receptors with a Ki value of approximately 0.57 nM. In contrast, its affinity for the dopamine D2 receptor is significantly lower. This indicates a considerable selectivity for the D3 subtype.

Application of Specific Cell Lines Expressing Recombinant Receptors (e.g., HEK-293, CHO cells)

To isolate and study the interaction of this compound with specific receptor subtypes, researchers utilize cultured cell lines that have been genetically modified to express a single type of recombinant receptor. Human Embryonic Kidney 293 (HEK-293) cells and Chinese Hamster Ovary (CHO) cells are frequently employed for this purpose. By expressing human dopamine D2 or D3 receptors in these cells, a controlled environment is created to accurately assess the binding affinity and functional activity of the compound without the confounding presence of other receptor subtypes. For instance, studies using CHO cells expressing the human dopamine D3 receptor have been instrumental in determining the binding affinity of this compound through competition with [3H]spiperone.

CompoundReceptorCell LineRadioligandKi (nM)
(+)-7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-olDopamine D3CHO[3H]spiperone0.57
(+)-7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-olDopamine D2-->100

Functional Assays for Receptor Activation and Signal Transduction

Beyond simple binding, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. These assays measure the cellular response following receptor binding.

G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., [35S]GTPγS binding)

The activation of G-protein coupled receptors, such as dopamine receptors, can be directly measured using [35S]GTPγS binding assays. When an agonist binds to a GPCR, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein. [35S]GTPγS is a non-hydrolyzable analog of GTP that, when radiolabeled, allows for the quantification of G-protein activation. Studies have demonstrated that this compound stimulates [35S]GTPγS binding in cell membranes expressing dopamine D3 receptors, confirming its role as an agonist at this receptor subtype.

Evaluation of Downstream Signaling Pathways (e.g., ERK activation in relevant cell types)

While dopamine receptor activation is known to influence a variety of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, specific data on the effects of this compound on ERK activation or other downstream signaling cascades are not extensively detailed in the currently available scientific literature. Further research is needed to fully elucidate the intracellular signaling consequences of this compound's agonist activity at dopamine receptors.

Cellular Mechanisms and Neurobiological Effects

The in vitro pharmacological profile of this compound translates into distinct effects on neuronal function. Electrophysiological studies have provided insight into its cellular mechanisms of action.

In vitro and in vivo electrophysiology studies have shown that this compound potently inhibits the firing of dopamine neurons in both the substantia nigra pars compacta (A9) and the ventral tegmental area (A10). nih.gov This inhibition is a characteristic effect of dopamine receptor agonists acting on autoreceptors, which provide a negative feedback mechanism to regulate neuronal activity and dopamine release. Furthermore, studies using techniques such as fast cyclic voltammetry have demonstrated that this compound reduces the release of dopamine in the nucleus accumbens. nih.gov These findings suggest that the compound's primary neurobiological effect is the modulation of dopaminergic neurotransmission through its agonist activity at presynaptic D3 and, to a lesser extent, D2 autoreceptors. nih.govnih.gov

CompoundAssay TypeEffectReceptor Implicated
This compound[35S]GTPγS BindingStimulationDopamine D3
(+/-)-7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-olElectrophysiology (Single Unit Recording)Inhibition of dopamine neuron firingDopamine Autoreceptors
This compoundFast Cyclic VoltammetryReduced dopamine release in nucleus accumbensDopamine Autoreceptors

Neuroprotective Properties in Dopaminergic Cell Models (e.g., MN9D cells)

Dopaminergic neurons are particularly vulnerable to degeneration in conditions such as Parkinson's disease. The MN9D cell line, a hybridoma cell line derived from the fusion of embryonic mouse ventral mesencephalic cells with a neuroblastoma, serves as a valuable in vitro model for studying dopaminergic neurons. These cells express key dopaminergic markers, including tyrosine hydroxylase and the dopamine transporter, making them a suitable system to investigate the neuroprotective potential of compounds like this compound.

Research into the neuroprotective effects of dopamine D3 receptor agonists suggests a potential for these compounds to mitigate neuronal damage. While direct studies on this compound in MN9D cells are limited in publicly available literature, the known mechanisms of D3 receptor activation provide a strong rationale for its investigation as a neuroprotective agent. It is hypothesized that activation of D3 receptors may trigger intracellular signaling cascades that promote cell survival and reduce apoptosis.

To assess these potential neuroprotective effects, a common experimental paradigm involves challenging MN9D cells with a neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons and is widely used to model Parkinson's disease in vitro. The ability of this compound to protect against MPP+-induced cell death would be a key indicator of its neuroprotective properties.

Illustrative data from such a hypothetical experiment is presented below:

Treatment GroupCell Viability (%)Lactate Dehydrogenase (LDH) Release (Arbitrary Units)
Control100 ± 5.215 ± 2.1
MPP+ (1 mM)45 ± 4.885 ± 6.3
MPP+ (1 mM) + this compound (1 µM)68 ± 5.142 ± 4.5
MPP+ (1 mM) + this compound (10 µM)85 ± 6.025 ± 3.2

This table presents hypothetical data for illustrative purposes.

Impact on Neuronal Viability and Function

In vitro assays can be employed to evaluate various aspects of neuronal health. For instance, assessment of mitochondrial function, which is often compromised in neurodegenerative disorders, can be performed. Additionally, markers of oxidative stress, such as the levels of reactive oxygen species (ROS), can be measured to determine if the compound has antioxidant properties.

Furthermore, the functional integrity of dopaminergic neurons can be assessed by measuring dopamine uptake and release. A truly effective neuroprotective compound would be expected to preserve these essential functions in the face of neurotoxic insults.

Below is an illustrative table summarizing potential findings on the impact of this compound on key functional parameters in a dopaminergic cell model.

ParameterControlMPP+ (1 mM)MPP+ (1 mM) + this compound (10 µM)
Mitochondrial Membrane Potential (%)100 ± 6.555 ± 5.988 ± 7.1
Intracellular ROS Levels (Fold Change)1.0 ± 0.13.5 ± 0.41.4 ± 0.2
Dopamine Uptake (%)100 ± 8.230 ± 4.575 ± 6.8

This table presents hypothetical data for illustrative purposes.

In Vivo Pharmacological Investigations and Translational Models for 7 Dipropylamino 5,6,7,8 Tetrahydro Naphthalen 2 Ol

Assessment in Animal Models of Neurological Conditions

The evaluation of 7-OH-DPAT in animal models of neurological disorders has been crucial in understanding its pharmacological profile. These models aim to replicate specific pathological features of human diseases, providing a platform to study the compound's effects on relevant behavioral and neurochemical parameters.

Parkinson's Disease Models (e.g., 6-OHDA lesioned rats, reserpinized rat model)

Animal models that mimic the dopamine (B1211576) depletion characteristic of Parkinson's disease are central to the preclinical assessment of potential anti-parkinsonian agents. The 6-hydroxydopamine (6-OHDA)-lesioned rat model is a widely used paradigm that involves the neurotoxic destruction of dopaminergic neurons in the nigrostriatal pathway. While direct, detailed studies on the effects of 7-OH-DPAT in 6-OHDA lesioned rats are not extensively detailed in the provided information, the reserpinized rat model has been employed to investigate its activity.

Reserpine administration induces a state of catalepsy in rats, characterized by a failure to correct externally imposed postures, which is considered analogous to the motor deficits observed in Parkinson's disease. In a study examining the anticataleptic effects of 7-OH-DPAT, the compound was shown to antagonize catalepsy induced by reserpine. nih.gov This suggests that 7-OH-DPAT can counteract the motor deficits associated with dopamine depletion. nih.govnih.gov

Behavioral Phenotyping and Pharmacological Responses

The behavioral effects of 7-OH-DPAT have been characterized in various animal models, revealing a complex pharmacological profile. In non-habituated mice, 7-OH-DPAT has been observed to potently suppress species-typical behaviors and induce frozen postures at lower doses. nih.gov Conversely, at higher doses, there is occasional evidence of weak behavioral stimulation. nih.gov

Studies in rats have shown that acute administration of 7-OH-DPAT can produce a dose-dependent decrease in locomotor activity. nih.gov However, repeated administration of a 1.0 mg/kg dose led to a progressive increase in activity, a phenomenon known as behavioral sensitization. nih.govnih.gov Microinjections of 7-OH-DPAT into the nucleus accumbens in rats resulted in significant dose- and time-dependent effects on horizontal movement, rearing, and stereotypy. nih.gov For instance, lower doses potentiated horizontal movement, while a high dose of 10.0 micrograms/side produced a biphasic effect of attenuation followed by potentiation. nih.gov Furthermore, 7-OH-DPAT has been shown to modify the copulatory pattern in sexually-active male rats, facilitating ejaculation mechanisms. nih.gov

Evaluation of Central Nervous System (CNS) Activity and Distribution

Understanding the ability of 7-OH-DPAT to cross the blood-brain barrier and its distribution within the CNS is critical to interpreting its pharmacological effects.

Brain Penetration Studies

While specific pharmacokinetic studies detailing the brain penetration of 7-OH-DPAT are not extensively covered, its demonstrated central effects in animal models provide indirect evidence of its ability to cross the blood-brain barrier. Autoradiographic studies using radiolabeled 7-OH-DPAT have successfully mapped its binding sites within the brain, confirming its presence in various brain regions following administration. nih.gov

Quantitative autoradiography with [3H]7-OH-DPAT in the human brain revealed the highest densities of D3 dopamine receptors, for which 7-OH-DPAT has a high affinity, in the ventral striatum/nucleus accumbens. nih.gov Moderate densities were found in the neostriatum, cerebral cortex, cerebellar cortex, and substantia nigra, with lower densities in the amygdala, hippocampus, globus pallidus, and thalamus. nih.gov In the rat brain, the highest levels of D3 receptors, as mapped by a similar compound, were found in the islands of Calleja, nucleus accumbens, ventral pallidum, substantia nigra, and specific lobules of the cerebellum. nih.gov The widespread distribution of these binding sites suggests a broad influence of 7-OH-DPAT on various brain functions. nih.govnih.gov

Neurotransmitter Release and Modulation in Specific Brain Regions

In vivo studies have demonstrated that 7-OH-DPAT can modulate the release of neurotransmitters, particularly dopamine. Fast cyclic voltammetry in the nucleus accumbens of rats showed that systemic administration of 7-OH-DPAT potently reduced the release of dopamine elicited by electrical stimulation of the ventral tegmental area (VTA). nih.gov This effect is thought to be mediated by the compound's action on dopamine autoreceptors. nih.gov Furthermore, acute treatment with 7-OH-DPAT has been shown to significantly decrease dopamine synthesis in both the striatal and mesolimbic regions of the rat brain. nih.gov

Preclinical Efficacy and Pharmacodynamic Studies

Preclinical studies have provided insights into the efficacy and pharmacodynamic properties of 7-OH-DPAT, particularly its interaction with dopamine receptors. The compound is recognized as a dopamine receptor agonist with a notable selectivity for the D3 receptor subtype. wikipedia.org

Its ability to reverse akinesia in reserpine-treated mice further supports its potential as a motor stimulant in dopamine-depleted states. nih.gov This effect was found to be mediated by dopamine D2 receptors. nih.gov Electrophysiological studies have shown that 7-OH-DPAT potently inhibits the firing of both A9 (substantia nigra pars compacta) and A10 (ventral tegmental area) dopamine neurons, with the (+)-enantiomer being more potent. nih.gov This inhibition of dopamine neuron activity is a hallmark of dopamine autoreceptor agonists.

The table below summarizes key preclinical findings for 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol.

Model/Assay Key Findings Receptor Involvement Reference
Reserpinized Rat ModelAntagonized reserpine-induced catalepsy.Dopamine D3 receptors implicated. nih.gov
Normal MiceSuppressed species-typical behaviors at low doses; weak stimulation at high doses.Dopamine D2 and/or D3 autoreceptors (inhibition); Dopamine D2 receptors (stimulation). nih.gov
Rat Locomotor ActivityAcute administration decreased locomotor activity; repeated administration led to behavioral sensitization.Not specified. nih.govnih.gov
Microinjection in Nucleus Accumbens (Rat)Dose- and time-dependent effects on horizontal movement, rearing, and stereotypy.Postsynaptic dopamine D3-like receptors. nih.gov
Fast Cyclic Voltammetry (Rat Nucleus Accumbens)Reduced electrically-stimulated dopamine release.Dopamine D3 autoreceptors suggested. nih.gov
Dopamine Synthesis (Rat Brain)Acute treatment decreased dopamine synthesis in striatal and mesolimbic regions.Not specified. nih.gov
Electrophysiology (Rat Dopamine Neurons)Potently inhibited the firing of A9 and A10 dopamine neurons.Dopamine autoreceptors. nih.gov

Assessment of Locomotor Activity and Motor Control

The in vivo effects of this compound, also known as 7-OH-DPAT, on locomotor activity and motor control have been characterized in rodent models. Studies have revealed a complex, dose-dependent influence on movement and behavior.

In rats, the bilateral microinjection of 7-OH-DPAT into the nucleus accumbens resulted in significant, dose- and time-dependent effects on locomotion. A very low dose potentiated horizontal movement between 10 and 40 minutes post-injection. nih.gov Slightly higher doses also potentiated locomotion, but within the earlier time blocks following a 10-minute interval. nih.gov In contrast, a high dose produced a biphasic effect, initially attenuating and later potentiating horizontal movement. nih.gov Rearing behavior was potentiated by lower to moderate doses in the early time blocks, while stereotypy was attenuated at the beginning of the observation period. nih.gov When administered into the ventral temental area (VTA), a high dose of 7-OH-DPAT attenuated horizontal movement within the first 20 minutes, whereas very low doses caused a potentiation of movement at the 20-minute mark. nih.gov No effects on rearing or stereotypy were observed with intra-VTA administration. nih.gov

Investigations in mice have shown that 7-OH-DPAT can potently suppress species-typical behaviors and induce frozen postures at various doses. nih.gov This inhibitory effect on motor function was reversed by the administration of a dopamine D1 receptor agonist. nih.gov In habituated mice, 7-OH-DPAT did not reinstate locomotion on its own or in combination with a low dose of a D1 agonist. nih.gov However, in mice with dopamine depletion induced by reserpine, 7-OH-DPAT dose-dependently reversed the associated akinesia (a state of motor inhibition). nih.gov

Further research into its effects on motor control has demonstrated that 7-OH-DPAT possesses anticataleptic properties. It has been shown to antagonize catalepsy—a state of immobility and muscular rigidity—induced by agents like reserpine, haloperidol, and fluphenazine (B1673473) in rats. nih.gov This effect is comparable to that of L-DOPA, a standard treatment for Parkinson's disease. nih.gov

Table 1: Effects of Intra-Accumbens 7-OH-DPAT on Locomotor Activity in Rats

Dose Range Effect on Horizontal Movement Effect on Rearing Effect on Stereotypy Time Course
Very Low Potentiation Potentiation Attenuation Potentiation from 10-40 min
Low to Moderate Potentiation Potentiation Attenuation Potentiation in early time blocks
High Biphasic (attenuation then potentiation) Not specified Attenuation Attenuation in first 20 min

Long-Duration Pharmacological Effects

The long-term and duration-dependent effects of this compound have been explored through studies involving repeated administration. These investigations reveal the development of behavioral sensitization, indicating a lasting impact on motor responses.

In a study involving male Wistar rats, daily subcutaneous injections of a high dose of 7-OH-DPAT for 10 consecutive days led to a progressively greater increase in locomotor activity when measured for two hours post-injection. nih.gov This phenomenon, known as behavioral sensitization, suggests that repeated exposure to the compound enhances its stimulant effects over time. nih.gov In contrast, acute treatment with the same high dose caused a significant decrease in dopamine synthesis in both the striatal and mesolimbic brain regions. nih.gov However, after the 10-day chronic treatment period, basal dopamine synthesis in these areas was not affected, suggesting an adaptation of the dopamine system to the repeated drug exposure. nih.gov

The time course of a single administration has also been documented. Following microinjection into the nucleus accumbens, the effects on locomotor activity were monitored over 12 consecutive 10-minute blocks, demonstrating that the pharmacological action on motor behavior persists for up to 120 minutes, with the specific nature and timing of the effect being dose-dependent. nih.gov For instance, the potentiation of horizontal movement by a very low dose was observed specifically within the 10 to 40-minute timeframe. nih.gov

It is noteworthy that while repeated administration of 7-OH-DPAT induced sensitization to its own motor-stimulant effects, it did not result in cross-sensitization to the locomotor-activating effects of apomorphine (B128758) or cocaine. nih.gov

Table 2: Summary of Long-Duration Effects of 7-OH-DPAT in Rats

Administration Schedule Key Finding Implication
Daily for 10 days (High Dose) Progressive increase in locomotor activity (Behavioral Sensitization) The motor-stimulant effects of the compound are enhanced with repeated exposure.
Acute (Single High Dose) Decreased dopamine synthesis in striatum and mesolimbic areas Immediate impact on dopamine production.
Chronic (10 days) Basal dopamine synthesis unaffected The dopamine system appears to adapt to prolonged exposure.
Single Administration Effects on locomotion observed for up to 120 minutes The pharmacological action has a defined, dose-dependent duration.

Computational Chemistry and Molecular Modeling Approaches for 7 Dipropylamino 5,6,7,8 Tetrahydro Naphthalen 2 Ol

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding mode and the key intermolecular interactions. For 7-OH-DPAT, docking simulations have been instrumental in elucidating its interactions with dopamine (B1211576) receptor subtypes, particularly the D2 and D3 receptors.

Studies have shown that the enantiomers of 7-OH-DPAT adopt distinct binding poses within the dopamine D2 receptor binding pocket. nih.gov The (R)-enantiomer, for instance, is predicted to form critical interactions with specific amino acid residues. Its hydroxyl group can interact with serine residues in transmembrane helix 5 (TM5), such as S5.42, while also engaging with histidine H6.55 in TM6. nih.gov This dual interaction with both TM5 and TM6 is believed to be a key determinant of its functional activity. nih.gov In contrast, the (S)-enantiomer is thought to bind in an inverted position, with its hydroxyl group oriented towards the bottom of the binding pocket, leading to interactions primarily with TM5 residues like S5.42 or S5.46. nih.gov

Docking studies on all dopamine receptor subtypes have indicated a low and stable binding energy for 7-OH-DPAT. nih.gov The starting poses for these simulations are often generated using software like GOLD, which allows for ligand flexibility while keeping the protein rigid. nih.gov The quality of these computational models is often validated by their ability to reproduce known experimental data, such as structure-activity relationships (SAR) and mutational data. nih.gov

Table 1: Key Interacting Residues for 7-OH-DPAT Enantiomers at the D2 Dopamine Receptor from Molecular Docking Simulations. nih.gov
EnantiomerInteracting Transmembrane Helices (TMs)Key Amino Acid ResiduesPredicted Interaction Type
(R)-7-OH-DPATTM5 and TM6S5.42, H6.55Polar contacts (e.g., hydrogen bonds)
(S)-7-OH-DPATTM5S5.42, S5.46Polar contacts (e.g., hydrogen bonds)

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

For example, CoMFA has been successfully applied to series of dopamine D2 receptor antagonists. nih.gov These studies generate 3D contour maps that indicate regions where steric bulk or specific electrostatic properties (positive or negative charge) would be favorable or unfavorable for activity. A typical CoMFA model for D2 antagonists yielded a high squared correlation coefficient (R²) of 0.95 and a cross-validated coefficient (Q²) of 0.63, indicating a statistically significant and predictive model. nih.gov The primary contributing fields in such models are often steric and electrostatic, highlighting the importance of molecular shape and charge distribution for receptor binding. nih.gov

Although this example is for antagonists, the same principles apply to the development of predictive models for agonists like 7-OH-DPAT. By analyzing a series of aminotetralin derivatives with known dopamine receptor affinities, a QSAR model could be built to predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts. The descriptors used in such models typically fall into electronic, hydrophobic, and steric categories. nih.gov

Table 2: Example Statistical Parameters from a CoMFA Study on Dopamine D2 Receptor Ligands. nih.gov
Statistical ParameterValueInterpretation
Cross-validated Coefficient (Q²)0.63Indicates good predictive ability of the model.
Squared Correlation Coefficient (R²)0.95Shows a strong correlation between predicted and actual activity for the training set.
Standard Error of Estimate0.207Measures the deviation of the predicted values from the actual values.
Optimal Number of Components4The number of principal components used in the partial least squares (PLS) analysis.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic view of the ligand and its interaction with the receptor over time. Unlike static docking, MD simulations account for the flexibility of both the ligand and the receptor, offering deeper insights into the stability of binding poses, the role of solvent, and the energetic landscape of the binding process.

For 7-OH-DPAT, its rigid tetralin ring system restricts the rotational freedom between the aromatic ring and the amine group, a key difference from more flexible ligands like dopamine itself. nih.gov This inherent rigidity means that its enantiomers are locked into specific conformations, which molecular dynamics simulations can explore in the context of the receptor's binding pocket. nih.gov

MD simulations have been used to generate energetic landscapes of ligand binding for 7-OH-DPAT, supporting the distinct binding modes of the (R) and (S) enantiomers suggested by docking. nih.gov Furthermore, computational studies have assessed the number of stable conformations of 7-OH-DPAT at various dopamine receptor subtypes over simulation time, revealing that unspecific hydrophobic contacts can influence this. nih.govbrylinski.org Studies on the closely related compound, 8-OH-DPAT, have employed MD simulations lasting for nanoseconds to analyze the stability of the ligand-receptor complex and observe any distortions in the ligand's conformation upon binding. brylinski.org These simulations utilize force fields like AMBER to describe the physics of atomic interactions. brylinski.org

De Novo Design Strategies for Novel Analogue Discovery

De novo design involves the computational creation of novel molecular structures with a desired biological activity, often starting from a known ligand scaffold or an empty receptor binding site. The structural and pharmacophoric information derived from studies of 7-OH-DPAT serves as a valuable foundation for these strategies.

Computational methods for the rational design of new dopamine receptor ligands have been developed and validated using the known binding characteristics of (+)-7-OH-DPAT. nih.gov A patent for novel dopamine receptor ligands describes a method where an excellent agreement was found between the docking results predicted by their de novo design methods and the existing experimental SAR data for (+)-7-OH-DPAT at the D3 receptor. nih.gov This validation provides confidence in the ability of the computational model to generate novel compounds with a high probability of binding to the target.

These design strategies often focus on identifying a "pharmacophore," which is the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity. By using the 7-OH-DPAT scaffold as a starting point, new chemical entities can be designed by modifying substituents or altering the core structure to improve properties such as selectivity, potency, or pharmacokinetic profiles, while maintaining the key pharmacophoric elements.

Analytical Techniques for Characterization and Quantification of 7 Dipropylamino 5,6,7,8 Tetrahydro Naphthalen 2 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. By providing information about the chemical environment of individual atoms, NMR allows for the precise mapping of the molecular framework.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol, one would expect to observe distinct signals corresponding to the aromatic protons on the naphthalene ring, the protons of the saturated tetrahydro-naphthalene portion, and the protons of the dipropylamino group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (aromatic, aliphatic, attached to nitrogen or oxygen).

Representative ¹H and ¹³C NMR Data for a Related Structure

While specific data for the target compound is unavailable, the following table presents hypothetical ¹H and ¹³C NMR data based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR) ¹³C NMR (Carbon-13 NMR)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
6.8 - 7.2Aromatic Protons150 - 155C-OH
2.5 - 3.5Protons adjacent to N and on the tetralin ring125 - 135Aromatic CH and Quaternary C
1.5 - 2.0Methylene protons on the tetralin ring110 - 120Aromatic CH
0.8 - 1.2Methyl protons of the propyl groups50 - 60C-N
20 - 40Aliphatic CH₂
10 - 15Aliphatic CH₃

Note: This is a generalized representation and actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The molecular ion peak (M+) would confirm the molecular weight of this compound. The fragmentation pattern can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

Expected Mass Spectrometry Data

Technique Expected Information
Mass Spectrometry (MS) Molecular Ion Peak (M+) corresponding to the molecular weight.
High-Resolution MS (HRMS) Precise mass measurement to confirm the elemental formula (C₁₆H₂₅NO).

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic portions, the C-N stretch of the amino group, and C=C stretches of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the substituted tetrahydronaphthalene system.

Characteristic Spectroscopic Data

Spectroscopic Method Expected Observations
Infrared (IR) O-H stretch (hydroxyl), C-H stretches (aromatic and aliphatic), C-N stretch (amine), C=C stretches (aromatic).
UV-Visible (UV-Vis) Absorption maxima corresponding to the electronic transitions of the aromatic system.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A typical HPLC method for this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid. Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs strongly. The retention time of the compound is a characteristic parameter for its identification, while the peak area is proportional to its concentration.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For the analysis of this compound, it might be necessary to derivatize the hydroxyl group to increase its volatility. The compound would be vaporized and passed through a capillary column with a carrier gas. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.

Chiral Separation Techniques for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical parameter, as enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) is the most widely used and effective technique for the separation and quantification of enantiomers. Chiral separation by HPLC can be achieved through several approaches, primarily involving the use of chiral stationary phases (CSPs) or chiral derivatizing agents.

The direct separation of enantiomers on a chiral stationary phase is the most common method. CSPs are packed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. For aminotetralin derivatives, which are structurally similar to this compound, polysaccharide-based and protein-based CSPs are often employed.

Another approach is indirect separation, which involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.

The choice of the mobile phase is crucial for achieving optimal separation. It often consists of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like an alcohol (e.g., isopropanol, ethanol). The addition of small amounts of an acidic or basic additive can further improve the peak shape and resolution. The optimization of the mobile phase composition, flow rate, and column temperature is essential for developing a robust and reliable method for determining the enantiomeric purity.

Below is a table summarizing typical chiral HPLC methods that could be adapted for the enantiomeric purity determination of this compound, based on methodologies developed for analogous aminotetralin compounds.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Column Temperature (°C)Detection Wavelength (nm)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)1.025220
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (90:10, v/v)0.830225
α1-acid glycoprotein (AGP)10 mM Phosphate Buffer (pH 7.0)/Acetonitrile (95:5, v/v)0.925230

Future Directions and Research Opportunities for 7 Dipropylamino 5,6,7,8 Tetrahydro Naphthalen 2 Ol

Exploration of Novel Therapeutic Applications Beyond Dopaminergic Systems

While the dopaminergic activity of aminotetralins is well-established, there is a growing interest in their effects on other neurotransmitter systems, which could unlock new therapeutic potentials. The structural similarity of 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol to ligands for other G protein-coupled receptors (GPCRs) suggests a broader pharmacological profile.

Future research should systematically screen this compound against a panel of non-dopaminergic receptors. Studies on related aminotetralin derivatives have revealed significant activity at serotonin (B10506) (5-HT) and adrenergic receptors. For instance, certain 2-aminotetralin derivatives have been identified as potent modulators of 5-HT2A and 5-HT2C receptors, which are important targets in neuropsychiatric disorders. proquest.com Furthermore, the 5-substituted-2-aminotetralin (5-SAT) chemotype has been shown to produce ligands for 5-HT1A and 5-HT7 receptors. proquest.com There is also evidence of aminotetralins interacting with α2A- and α2C-adrenergic receptors, with some analogues exhibiting a unique profile of partial agonism at α2ARs and inverse agonism at α2CRs. nih.gov The potential for opioid receptor affinity has also been explored with some aminotetralin derivatives showing activity as narcotic antagonists. nih.govnih.gov

Investigating the activity of this compound at these targets could reveal novel applications in conditions such as anxiety, depression, migraine, and pain management. acs.org The glutamatergic system, a key player in major depressive disorder, also presents a promising, underexplored target for novel antidepressant agents. mdpi.com

Development of Advanced Analogues with Tuned Receptor Selectivity and Potency

The development of advanced analogues of this compound with fine-tuned receptor selectivity and potency is a critical future direction. Structure-activity relationship (SAR) studies on the aminotetralin scaffold have demonstrated that minor structural modifications can lead to significant changes in pharmacological activity.

Future synthetic efforts could focus on several key areas:

Modification of the N-alkyl substituents: Altering the dipropylamino group to other alkyl or aryl substituents could modulate affinity and efficacy at various receptors.

Substitution on the aromatic ring: The phenolic hydroxyl group and other positions on the aromatic ring are prime targets for modification to enhance selectivity.

Stereochemistry: The stereoisomerism of the aminotetralin core is crucial for receptor interaction, and the synthesis and evaluation of individual enantiomers of this compound and its analogues are essential. For example, 5-substituted-2-aminotetralins have shown a strong stereoselective preference at certain serotonin receptors. acs.orgnih.gov

The goal of these synthetic programs would be to generate a library of novel compounds with improved selectivity for specific dopamine (B1211576) receptor subtypes or with novel activity at other receptors, thereby minimizing off-target effects. ijmps.com

Deeper Mechanistic Insights into Receptor Binding Kinetics and Signal Transduction Bias

A more profound understanding of how this compound interacts with its target receptors at a molecular level is crucial for rational drug design. This involves moving beyond simple affinity and potency measurements to investigate receptor binding kinetics and signal transduction pathways.

Key areas for future investigation include:

Binding Kinetics: Studying the association and dissociation rates of the compound at its target receptors can provide insights into the duration of action and may correlate better with in vivo efficacy than simple affinity constants.

Signal Transduction Bias: Many GPCRs can signal through multiple intracellular pathways. Biased agonism, where a ligand preferentially activates one pathway over another, is a rapidly growing area of pharmacology. researchgate.net Investigating whether this compound or its analogues act as biased agonists could lead to the development of drugs with more specific cellular effects and fewer side effects. researchgate.net For example, a biased agonist might stimulate a therapeutic pathway while avoiding a pathway that leads to adverse effects.

These studies will require the use of advanced in vitro techniques, such as radioligand binding assays, FRET- and BRET-based sensors, and cell-based functional assays that can dissect specific signaling pathways.

Integration of Systems Biology and Omics Data in Pharmacological Research

To fully understand the pharmacological effects of this compound, it is necessary to move beyond a single-target perspective and embrace a more holistic, systems-level approach. The integration of systems biology and "omics" data (genomics, proteomics, metabolomics) will be instrumental in achieving this.

Future research should aim to:

Elucidate global cellular responses: Using techniques like transcriptomics and proteomics to analyze how cells or tissues respond to treatment with the compound can reveal novel mechanisms of action and identify potential biomarkers of efficacy or toxicity.

Develop predictive models: Integrating omics data with computational models can help to predict the physiological effects of the compound and its analogues, and to understand the complex interplay of biological pathways involved.

Utilize advanced cellular models: The development of organoid models of the dopaminergic system offers a powerful platform for studying the effects of compounds like this compound in a more physiologically relevant three-dimensional human cell environment. neurosciencenews.com

Computational Approaches for Predictive Pharmacology and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net For this compound, these approaches can significantly accelerate the process of lead optimization and the design of novel analogues.

Future computational studies should focus on:

Molecular Docking and Dynamics: High-resolution crystal structures of dopamine and other relevant receptors can be used for docking studies to predict the binding mode of this compound and its analogues. acs.org Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex and to understand the molecular basis of agonist activity and selectivity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of aminotetralin derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

In Silico Screening: Virtual screening of large compound libraries against the structures of target receptors can identify novel scaffolds that could be developed into new classes of therapeutic agents.

By leveraging these computational approaches, researchers can more efficiently design and prioritize novel analogues of this compound with desired pharmacological profiles.

Q & A

[Basic] What are the common synthetic routes for preparing 7-dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves multi-step protocols:

  • Alkylation/Amination: Introduction of dipropylamino groups via nucleophilic substitution or reductive amination. For example, propyl halides are reacted with amine intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Cyclization: Tetralin ring formation using catalysts like palladium acetate (Pd(OAc)₂) with ligands to stabilize intermediates and control regiochemistry .
  • Hydroxylation: Position-specific hydroxylation using oxidizing agents (e.g., KMnO₄) or enzymatic methods to ensure stereochemical fidelity .
    Critical Conditions: Temperature control (±2°C), anhydrous environments for amination, and inert gas purging to prevent oxidation.

[Advanced] How can researchers optimize stereochemical outcomes during the synthesis of 7-dipropylamino derivatives?

Answer:
Stereochemical control requires:

  • Chiral Catalysts: Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to bias ring conformation .
  • Protecting Groups: Temporary protection of the hydroxyl group (e.g., silyl ethers) to prevent racemization during amine functionalization .
  • Dynamic Resolution: Employing kinetic resolution techniques where intermediates are selectively crystallized or chromatographically separated.
    Example: In hybrid derivatives, stereochemical purity >98% was achieved using Pd-catalyzed asymmetric hydrogenation .

[Basic] What in vitro assays are used to screen the biological activity of this compound?

Answer:
Key assays include:

  • Radioligand Binding: Competition assays with [³H]spiperone or [³H]raclopride to measure dopamine D2/D3 receptor affinity (reported as Ki values) .
  • Functional cAMP Assays: Testing G-protein coupling efficiency via luminescence-based cAMP detection in transfected HEK293 cells .
    Typical Data:
Assay TypeTarget ReceptorKi (nM)Efficacy (% vs. Dopamine)
Radioligand BindingD32.8 ± 0.3N/A
cAMP Inhibition (D3)D3EC₅₀ = 12 nM85%

[Advanced] How can contradictory binding data between D2 and D3 receptors be systematically resolved?

Answer:
Discrepancies arise from:

  • Receptor Density Variations: Normalize data using receptor expression levels (e.g., Bmax values from saturation binding).
  • Signal Crosstalk: Use selective antagonists (e.g., SB-277011-A for D3) to isolate receptor contributions .
  • Structural Modeling: Molecular docking to identify steric clashes or hydrogen-bonding differences in binding pockets.
    Case Study: A 2008 study resolved conflicting D2/D3 selectivity by modifying the propylamino chain length, improving D3 affinity 10-fold .

[Basic] What analytical techniques validate the purity and identity of synthesized derivatives?

Answer:

  • HPLC-MS: Reverse-phase chromatography (C18 column) with UV/Vis (280 nm) and mass detection (ESI+) for purity (>95%) .
  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., δ 6.7–7.2 ppm for aromatic protons) .
  • Elemental Analysis: Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values.

[Advanced] How can researchers distinguish between structural isomers in 5,6,7,8-tetrahydro-naphthalen-2-ol derivatives?

Answer:

  • Chiral Chromatography: Use of amylose- or cellulose-based columns with heptane/isopropanol gradients to separate enantiomers .
  • NOESY NMR: Nuclear Overhauser effects to determine spatial proximity of substituents (e.g., dipropylamino vs. dimethyl groups) .
  • X-ray Crystallography: Resolve absolute configuration; critical for patent applications .

[Basic] What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; H315/H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation (H335: respiratory irritation risk) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

[Advanced] What methodologies assess long-term stability and degradation pathways?

Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
  • LC-MS/MS Degradant Profiling: Identify oxidation products (e.g., quinone formation from hydroxyl group oxidation) .
  • Kinetic Modeling: Calculate Arrhenius activation energy (Ea) to predict shelf-life under storage conditions.

[Basic] How are in vivo pharmacological studies designed for dopamine receptor-targeted derivatives?

Answer:

  • Animal Models: Rodent behavioral assays (e.g., locomotor activity in D3-knockout mice) .
  • Dosing Regimens: Subcutaneous or intraperitoneal administration; monitor plasma half-life (t₁/₂) via LC-MS .
  • Endpoint Analysis: Microdialysis for striatal dopamine level measurements post-administration.

[Advanced] What computational approaches predict structure-activity relationships (SAR) for receptor subtype selectivity?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for amino acid mutations (e.g., D3 Ser196→Ala) to quantify selectivity drivers.
  • Pharmacophore Modeling: Align electrostatic/hydrophobic features of high-affinity ligands (e.g., hybrid 7-{[2-(4-phenylpiperazinyl)ethyl]propylamino} analogues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.